molecular formula C10H6ClN3 B2444546 2-Chloropyrimido[1,2-a]benzimidazole CAS No. 1335498-80-0

2-Chloropyrimido[1,2-a]benzimidazole

Cat. No. B2444546
CAS RN: 1335498-80-0
M. Wt: 203.63
InChI Key: RNEJWEYLAVZASN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloropyrimido[1,2-a]benzimidazole is a nitrogen-containing heterocyclic compound . It is a derivative of pyrimido[1,2-a]benzimidazoles, which have been studied for their biological activity over the last decade .


Synthesis Analysis

The synthesis of pyrimido[1,2-a]benzimidazoles has been achieved using a developed synthetic strategy, which allows access to pyrimido[1,2-a]benzimidazole derivatives in high yields . An accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids has also been reported .


Molecular Structure Analysis

The molecular structure of 2-Chloropyrimido[1,2-a]benzimidazole is similar to that of other nitrogenous heterocycles, such as azoloazines, which contain fragments similar to the natural heterocycles purines and pyrimidines .

Scientific Research Applications

Pharmacological Use

Pyrimido[1,2-a]benzimidazoles, which include 2-Chloropyrimido[1,2-a]benzimidazole, have been studied for their pharmacological use . They are the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .

Antiviral Applications

Azoloazines, which are similar to the natural heterocycles purines and pyrimidines, are currently of great practical importance . Non-natural nucleosides such as abacavir, famciclovir, and remdesivir, which are products of structural modifications of all the components of the nucleotide, exhibit excellent indicators of antiviral action .

Antimicrobial Activity

Benzimidazole, a moiety present in 2-Chloropyrimido[1,2-a]benzimidazole, has been reported to exhibit antimicrobial activity . A novel series of 3-chloro-1-{5-[(2-methyl-1H-benzimidazole-1-yl)methyl)-1,3,4-thiadiazol-2yl}-4-(substituted) phenylazettidine-2-ones was screened for their antimicrobial activity .

Anticancer Activity

Benzimidazole derivatives have been reported to exhibit anticancer activity . This makes 2-Chloropyrimido[1,2-a]benzimidazole a potential candidate for anticancer research.

Antiparasitic Activity

Benzimidazole has been found to greatly benefit in the treatment of parasitic diseases . The discovery of thiabendazole further spurred chemists around the world to design, synthesize, and screen thousands of benzimidazoles for anthelmintic activity .

Antihypertensive Activity

Benzimidazole derivatives have also been reported to exhibit antihypertensive activity . This suggests that 2-Chloropyrimido[1,2-a]benzimidazole could potentially be used in the treatment of hypertension.

Anti-inflammatory Activity

Benzimidazole derivatives have been reported to exhibit anti-inflammatory activity . This suggests that 2-Chloropyrimido[1,2-a]benzimidazole could potentially be used in the treatment of inflammatory conditions.

Synthesis of Other Compounds

2-Chloropyrimido[1,2-a]benzimidazole can be used in the synthesis of other compounds. For example, it has been used in the one-step synthesis of alkyl 2-chloropyrimido[1,2-a]benzimidazole-3-carboxylates under catalyst-free conditions .

properties

IUPAC Name

2-chloropyrimido[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-9-5-6-14-8-4-2-1-3-7(8)12-10(14)13-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEJWEYLAVZASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=CC(=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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